Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-

Description

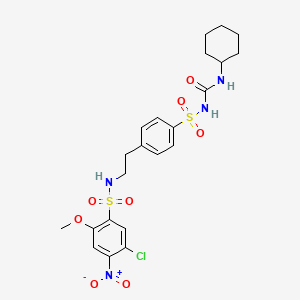

The compound 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitrobenzenesulfonamide is a benzenesulfonamide derivative featuring multiple functional groups:

- 5-chloro and 4-nitro substituents on the benzene ring, which are electron-withdrawing groups influencing electronic distribution and reactivity.

- 2-methoxy group, contributing steric and electronic effects.

This structural complexity suggests applications in medicinal chemistry, particularly as an inhibitor of inflammatory targets like the NLRP3 inflammasome, based on analogs reported in .

Properties

CAS No. |

81514-36-5 |

|---|---|

Molecular Formula |

C22H27ClN4O8S2 |

Molecular Weight |

575.1 g/mol |

IUPAC Name |

1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |

InChI |

InChI=1S/C22H27ClN4O8S2/c1-35-20-14-19(27(29)30)18(23)13-21(20)37(33,34)24-12-11-15-7-9-17(10-8-15)36(31,32)26-22(28)25-16-5-3-2-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3,(H2,25,26,28) |

InChI Key |

KJDCJRXGDLNFIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-chloro-2-methoxy-4-nitrobenzenesulfonyl Chloride

- Starting from 5-chloro-2-methoxy-4-nitrobenzene, sulfonation is performed using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the para position relative to the nitro group.

- Reaction conditions typically involve controlled temperature (0–5 °C) to avoid over-chlorination or decomposition.

- The sulfonyl chloride intermediate is isolated by quenching in ice water and purified by recrystallization or extraction.

Formation of the Sulfonamide Linkage

- The sulfonyl chloride intermediate is reacted with 4-(2-aminoethyl)aniline or a similar amine derivative to form the sulfonamide bond.

- This nucleophilic substitution is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the released HCl.

- The reaction is monitored by TLC or HPLC until completion, followed by purification via column chromatography or crystallization.

Introduction of the Carbamoyl and Urea Groups

- The sulfonamide intermediate is further reacted with cyclohexyl isocyanate or cyclohexylcarbamoyl chloride to introduce the cyclohexylurea moiety.

- This step involves acylation of the sulfonamide nitrogen, typically under mild conditions (room temperature to 40 °C) in solvents like dichloromethane or DMF.

- The reaction is catalyzed or facilitated by bases such as pyridine or triethylamine.

- Purification is achieved by recrystallization or preparative chromatography.

Final Purification and Characterization

- The final compound is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by preparative HPLC.

- Characterization includes NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Sulfonation | Chlorosulfonic acid or sulfuryl chloride, 0–5 °C | Formation of 5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride |

| 2 | Nucleophilic substitution | 4-(2-aminoethyl)aniline, base (triethylamine), DCM/THF | Formation of sulfonamide linkage |

| 3 | Acylation (urea formation) | Cyclohexyl isocyanate or carbamoyl chloride, base, DCM/DMF | Introduction of cyclohexylurea moiety |

| 4 | Purification | Recrystallization, chromatography | Isolation of pure final compound |

Research Findings and Optimization Notes

- The presence of electron-withdrawing groups (chloro, nitro) on the aromatic ring influences the reactivity of the sulfonyl chloride intermediate, requiring careful control of reaction conditions to avoid side reactions.

- The cyclohexylurea moiety introduction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of isocyanate intermediates.

- Yields reported in related sulfonamide syntheses range from moderate to high (60–85%) depending on purification methods and reagent quality.

- Analytical data confirm the integrity of the sulfonamide and urea linkages, critical for the compound’s biological activity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: Various substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in various therapeutic areas, particularly in cancer treatment and antibacterial activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has demonstrated broad-spectrum antitumor activity against several cancer cell lines, including:

- Non-small lung cancer (EKVX)

- Leukemia (RPMI-8226)

- Ovarian cancer (OVCAR-4)

- Prostate cancer (PC-3)

The compound exhibited GI50 values ranging from 1.7 to 28.7 μM across different cell lines, indicating its potency in inhibiting tumor growth .

Antibacterial Properties

The compound has been tested for its antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro assays showed effective inhibition at concentrations of 200 μg/mL and 100 μg/mL, with results comparable to established antibiotics such as streptomycin .

The biological activities of benzenesulfonamide derivatives are often linked to their ability to interact with specific biological targets.

Enzyme Inhibition

Research indicates that certain derivatives of benzenesulfonamide can act as inhibitors of key enzymes involved in disease pathways. For instance, they may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, contributing to their therapeutic effects .

Modulation of Receptor Activity

Compounds related to benzenesulfonamide have been identified as positive allosteric modulators of NMDA receptors, which play a critical role in synaptic plasticity and memory function . This modulation can have implications for treating neurological disorders.

Synthetic Methodologies

The synthesis of benzenesulfonamide derivatives often involves various organic reactions that enhance their biological properties.

Reaction Pathways

Common synthetic strategies include:

- Condensation reactions involving sulfonyl chlorides and amines.

- Coupling reactions that form the sulfonamide linkage.

These methodologies allow for the modification of the compound's structure to optimize its pharmacological profiles .

Case Studies

Several case studies illustrate the practical applications of benzenesulfonamide derivatives:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. This mechanism is particularly relevant in the treatment of type 2 diabetes, where enhanced insulin secretion helps in regulating blood glucose levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

A. Electron-Withdrawing Effects :

- The 4-nitro group in the target compound increases electrophilicity compared to analogs with 4-methyl (CAS 723744-93-2) or hydrogen substituents. This may enhance binding to electron-rich enzymatic pockets .

B. Lipophilicity and Solubility :

- The cyclohexyl moiety increases logP compared to phenyl or alkyl chains in analogs (e.g., Compound 35). This could improve membrane permeability but reduce aqueous solubility.

Data Table: Key Properties of Selected Analogs

Research Findings and Challenges

- Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficient) would highlight the target’s uniqueness due to the nitro and cyclohexyl groups, which are absent in most analogs .

- Contradictions : Synthesis yields vary significantly (37–73% in ), suggesting sensitivity to reaction conditions. The target compound’s synthesis may face challenges in introducing multiple functional groups without side reactions.

Biological Activity

Benzenesulfonamide, specifically 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-, is a complex organic compound that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, synthesis, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular formula of this compound is , and it features several functional groups that enhance its biological activity. The presence of chlorine, methoxy, and sulfonamide groups contributes to its lipophilicity and ability to penetrate cell membranes effectively.

The primary mechanism through which benzenesulfonamide exerts its biological effects is through enzyme inhibition. It has been shown to inhibit ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. This mechanism is particularly relevant for the management of type 2 diabetes, where improved insulin secretion helps regulate blood glucose levels.

Biological Activities

Benzenesulfonamide derivatives have been studied for various biological activities:

- Antibacterial Activity : The compound has demonstrated potential as an antibacterial agent by inhibiting bacterial enzyme pathways, which is crucial for bacterial survival.

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, suggesting that this derivative may also possess such activities.

- Cardiovascular Effects : Research indicates that certain benzenesulfonamide derivatives can affect perfusion pressure and coronary resistance in isolated rat heart models. For instance, 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure over time .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonamide | C₆H₇N₁O₂S | Basic structure; used in various pharmaceutical applications. |

| 5-Chloro-N-(2-methoxy-4-nitrophenyl) sulfonamide | C₁₃H₁₄ClN₃O₅S | Similar antibacterial properties; fewer substituents. |

| Sodium 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamidate | C₂₃H₂₇ClN₃NaO₅S | Sodium salt form; alters solubility and bioavailability. |

The unique combination of functional groups in benzenesulfonamide contributes to its distinct biological activity compared to simpler analogs.

Synthesis Methods

The synthesis of benzenesulfonamide typically involves several steps:

- Nitration : Introduction of the nitro group into the benzene ring.

- Chlorination : Substitution of a hydrogen atom with a chlorine atom.

- Methoxylation : Introduction of a methoxy group.

- Sulfonation : Addition of the sulfonamide group.

- Coupling : Formation of the final compound through coupling reactions involving cyclohexylamine and other intermediates.

Case Studies and Research Findings

- Perfusion Pressure Studies : A study utilized isolated rat heart models to evaluate the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that certain derivatives significantly decreased both parameters, suggesting potential cardiovascular benefits .

- Calcium Channel Interaction : Theoretical studies have indicated that some sulfonamides can act as calcium channel inhibitors, which may explain their effects on blood pressure regulation .

Q & A

Q. Table 1: Representative Yields

| Compound | Reaction Type | Yield | Reference |

|---|---|---|---|

| 28 | Amidation | 84% | |

| 36 | Sulfonylation | 62% | |

| 33 | Deprotection | N/A* | |

| *Yield not explicitly reported. |

Advanced: How do structural modifications (e.g., nitro, methoxy, sulfamoyl groups) influence bioactivity in benzenesulfonamide analogues?

Answer:

- Nitro groups (e.g., 4-nitro substitution in the target compound) enhance electron-withdrawing effects, potentially stabilizing interactions with enzymatic pockets (e.g., NLRP3 inflammasome inhibition, as in ) .

- Methoxy groups (e.g., 2-methoxy in compound 35) may improve metabolic stability by reducing oxidative metabolism .

- Sulfamoyl moieties (e.g., in compound 32) contribute to hydrogen bonding with residues like Arg578 in NLRP3, as shown in molecular docking studies .

Contradictions in Activity Data:

- Compound 28 () showed moderate NLRP3 inhibition (IC₅₀ = 1.2 µM), while structurally similar derivatives with cyclohexyl substitutions (e.g., target compound) may exhibit enhanced potency due to hydrophobic interactions .

Basic: What analytical methods are critical for characterizing benzenesulfonamide derivatives?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR (e.g., compound 35 in ) confirms regiochemistry of substitutions (e.g., methoxy at C2, nitro at C4) via chemical shifts (δ 3.8 ppm for OCH₃; δ 8.2 ppm for NO₂) .

- 2D NMR (e.g., HSQC, NOESY) resolves ambiguities in complex aromatic systems .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formulae (e.g., compound 36: [M+H]⁺ calc. 452.08, found 452.07) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved for sulfonamide-based inhibitors?

Answer:

- Pharmacokinetic Optimization: Poor oral bioavailability (common in sulfonamides) may explain discrepancies. Strategies include:

- Prodrug design (e.g., masking polar sulfamoyl groups with ester linkages) .

- Microsomal stability assays to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation of methoxy groups) .

- Target Engagement Validation: Use biophysical techniques (e.g., SPR, ITC) to confirm direct binding to NLRP3 in cellular models .

Basic: What are the common impurities in benzenesulfonamide synthesis, and how are they mitigated?

Answer:

- Byproducts:

- Sulfonic acid derivatives from incomplete sulfonylation (e.g., due to excess chlorosulfonic acid). Mitigation: Strict stoichiometric control .

- Di-substituted amines from over-alkylation. Mitigation: Use of bulky bases (e.g., DIPEA) to favor mono-substitution .

- Purification:

- Column chromatography (silica gel, eluent: EtOAc/hexane gradients) removes polar impurities .

- Recrystallization (e.g., ethanol for compound 30 in ) improves purity to >95% .

Advanced: What computational strategies are employed to predict the binding mode of sulfonamide derivatives to biological targets?

Answer:

- Molecular Dynamics (MD) Simulations:

- Used to model interactions between the sulfamoyl group and NLRP3’s Walker B motif (e.g., compound 28 in ) .

- Density Functional Theory (DFT):

- Calculates electron distribution in nitro groups to predict redox activity (e.g., nitro reduction potential in compound 36) .

- Free Energy Perturbation (FEP):

- Guides SAR by predicting ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy) .

Basic: How are benzenesulfonamide derivatives evaluated for cytotoxicity in preclinical research?

Answer:

- In vitro assays:

- MTT/PrestoBlue for IC₅₀ determination (e.g., compound 4a-t in showed IC₅₀ = 2–15 µM against HeLa cells) .

- Apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanism .

- Selectivity screening:

- Counter-screening against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: What are the challenges in scaling up benzenesulfonamide synthesis for preclinical studies?

Answer:

- Reaction Scalability:

- Exothermic sulfonylation (e.g., chlorosulfonic acid in compound 31) requires controlled temperature (<60°C) to prevent decomposition .

- Purification Bottlenecks:

- Replace column chromatography with continuous flow crystallization for high-throughput synthesis .

- Regulatory Compliance:

- Trace heavy metal analysis (e.g., Pd in coupling reactions) to meet ICH Q3D guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.